molecular formula C8H7N3O4 B3023437 2-Nitroisophthalamide CAS No. 32114-73-1

2-Nitroisophthalamide

Cat. No. B3023437
CAS RN: 32114-73-1
M. Wt: 209.16 g/mol
InChI Key: SGVRCXLEYPXYIS-UHFFFAOYSA-N
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Description

2-Nitroisophthalamide is a nitroaromatic compound that is a functionalized isophthalamide. It is of interest in the field of crystal engineering and supramolecular chemistry due to its ability to form complex structures around anions in the solid state. One of the notable features of this compound is its capacity to form a double helix structure when complexed with fluoride anions, as reported in the study of anion complexes of nitroaromatic functionalized isophthalamides .

Synthesis Analysis

The synthesis of related nitroaromatic compounds often involves multi-step reactions. For instance, 5-amino-N-(2-hydroxyethyl)-2,4,6-triiodoisophthalamic acid, an intermediate for iodinated X-ray contrast agents, was synthesized from monomethyl 5-nitroisophthalate through a three-step procedure: amidation, reduction, and iodization, achieving a total yield of 79% . Although this is not the direct synthesis of 2-Nitroisophthalamide, it provides insight into the complexity and potential reaction pathways for synthesizing nitroaromatic isophthalamides.

Molecular Structure Analysis

The molecular structure of nitroaromatic compounds can be quite intricate. For example, the crystal structure of 2-Nitro-N-(4-nitrophenyl)benzamide, a compound with some structural similarities to 2-Nitroisophthalamide, was determined using single-crystal X-ray diffraction. It was found to crystallize in the orthorhombic space group, with specific unit cell dimensions and dihedral angles between aromatic rings and nitro groups. The structure was stabilized by intramolecular C-H...O hydrogen bonds and intermolecular N-H...O hydrogen bonds, resulting in a 3-dimensional network . This level of detail in molecular structure analysis is crucial for understanding the properties and reactivity of 2-Nitroisophthalamide.

Chemical Reactions Analysis

The chemical reactivity of nitroaromatic isophthalamides can be influenced by various functional groups and the presence of nitro groups. For example, the synthesis of 3-Nitro-2-amino-benzoic acid involved a four-step reaction including nitration, dehydration, amidation, and Hofmann rearrangement . These reactions are indicative of the types of chemical transformations that nitroaromatic compounds can undergo, which may also be relevant to the chemical behavior of 2-Nitroisophthalamide.

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of 2-Nitroisophthalamide, they do provide information on related compounds. For instance, the nickel(II) metal–organic framework based on 3-nitrophthalic acid exhibited a 2-D layer structure and was characterized by elemental analysis, infrared spectroscopy, and single-crystal X-ray diffraction analysis . These techniques are also applicable to the analysis of 2-Nitroisophthalamide, and the properties such as solubility, melting point, and reactivity can be inferred from similar nitroaromatic compounds.

Scientific Research Applications

Anion-Directed Assembly

The crystal structures of anion complexes of nitroaromatic functionalized isophthalamides, including compounds like 2-Nitroisophthalamide, show unique assembly around anions in the solid state. Notably, a fluoride complex of such a receptor exhibited the formation of a double helix structure. This highlights the potential of 2-Nitroisophthalamide in developing novel molecular structures and assemblies (Coles et al., 2003).

Catalysis in Organic Reactions

Zinc amidoisophthalate complexes, derived from amidoisophthalic acids like those related to 2-Nitroisophthalamide, have been used as heterogeneous catalysts in the diastereoselective Henry reaction. This illustrates the compound's potential utility in catalyzing important chemical reactions (Karmakar et al., 2015).

Piezoelectric Immunosensors

Hyperbranched polyamides derived from aromatic-aliphatic AB2 monomers, similar to 2-Nitroisophthalamide, have applications in piezoelectric immunosensors. These materials have been used as supports for antibody immobilization, significantly increasing sensor sensitivity (Liu et al., 2007).

DNA/Protein Interaction and Cytotoxicity

Studies on Ni(II) complexes with Schiff base ligands related to 2-Nitroisophthalamide revealed their ability to interact with biological macromolecules and cancer cells. These interactions could be instrumental in developing new treatments or diagnostic tools (Yu et al., 2017).

Thermal Decomposition Studies

Research on the thermal decomposition of compounds like 2-Nitrotoluene, which shares structural similarities with 2-Nitroisophthalamide, helps in understanding the mechanisms leading to explosion risks in industrial settings. This knowledge is crucial for developing safer industrial processes and materials handling (Zhu et al., 2017).

Future Directions

While specific future directions for 2-Nitroisophthalamide were not found, the field of therapeutic peptides shows promise for future developments . This includes the development of new catalysts and methods, and the study of synthetic reaction mechanisms .

properties

IUPAC Name

2-nitrobenzene-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O4/c9-7(12)4-2-1-3-5(8(10)13)6(4)11(14)15/h1-3H,(H2,9,12)(H2,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGVRCXLEYPXYIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)N)[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40556596
Record name 2-Nitrobenzene-1,3-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40556596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitroisophthalamide

CAS RN

32114-73-1
Record name 2-Nitrobenzene-1,3-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40556596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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